molecular formula C26H44O4 B14547952 2-(Benzyloxy)-3-hydroxypropyl hexadecanoate CAS No. 62106-90-5

2-(Benzyloxy)-3-hydroxypropyl hexadecanoate

Cat. No.: B14547952
CAS No.: 62106-90-5
M. Wt: 420.6 g/mol
InChI Key: DNZCZBXYUBLXJD-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-hydroxypropyl hexadecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyloxy group, a hydroxypropyl group, and a hexadecanoate (palmitate) ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3-hydroxypropyl hexadecanoate can be achieved through several methods. One common approach involves the esterification of hexadecanoic acid (palmitic acid) with 2-(benzyloxy)-3-hydroxypropanol. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion.

Another method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent for the benzylation of 3-hydroxypropyl hexadecanoate. This reagent allows for the selective introduction of the benzyloxy group under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors provide efficient mixing and heat transfer, allowing for high yields and consistent product quality. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3-hydroxypropyl hexadecanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoate ester.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of the benzyloxy group.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Benzoate ester and hexadecanoic acid.

    Reduction: 2-(Benzyloxy)-3-hydroxypropyl alcohol and hexadecanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-3-hydroxypropyl hexadecanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.

    Biology: The compound can be used in the study of lipid metabolism and as a model compound for studying ester hydrolysis.

    Industry: The compound can be used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3-hydroxypropyl hexadecanoate involves its interaction with various molecular targets and pathways. The benzyloxy group can undergo oxidation or reduction reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes and other biomolecules, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-3-hydroxypropyl octadecanoate: Similar structure but with an octadecanoate (stearate) ester.

    2-(Benzyloxy)-3-hydroxypropyl dodecanoate: Similar structure but with a dodecanoate (laurate) ester.

    2-(Benzyloxy)-3-hydroxypropyl decanoate: Similar structure but with a decanoate (caprate) ester.

Uniqueness

2-(Benzyloxy)-3-hydroxypropyl hexadecanoate is unique due to its specific combination of a benzyloxy group, a hydroxypropyl group, and a hexadecanoate ester. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications in research and industry.

Properties

CAS No.

62106-90-5

Molecular Formula

C26H44O4

Molecular Weight

420.6 g/mol

IUPAC Name

(3-hydroxy-2-phenylmethoxypropyl) hexadecanoate

InChI

InChI=1S/C26H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-26(28)30-23-25(21-27)29-22-24-18-15-14-16-19-24/h14-16,18-19,25,27H,2-13,17,20-23H2,1H3

InChI Key

DNZCZBXYUBLXJD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OCC1=CC=CC=C1

Origin of Product

United States

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